molecular formula C22H32N6O6S B13424609 2-Ethyl-2-phenalacetylguanidine Sulphate

2-Ethyl-2-phenalacetylguanidine Sulphate

Cat. No.: B13424609
M. Wt: 508.6 g/mol
InChI Key: PKSDHDKOZAAWHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-phenalacetylguanidine Sulphate typically involves the reaction of ethylphenylmalonamide with guanidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-phenalacetylguanidine Sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-2-phenalacetylguanidine Sulphate involves its interaction with specific molecular targets in the nervous system. It is believed to modulate the activity of neurotransmitters, thereby exerting its anticonvulsant effects. The compound may also interact with ion channels and receptors, influencing neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to modulate neurotransmitter activity and interact with ion channels sets it apart from other similar compounds .

Properties

Molecular Formula

C22H32N6O6S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(diaminomethylidene)-2-phenylbutanamide;sulfuric acid

InChI

InChI=1S/2C11H15N3O.H2O4S/c2*1-2-9(10(15)14-11(12)13)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7,9H,2H2,1H3,(H4,12,13,14,15);(H2,1,2,3,4)

InChI Key

PKSDHDKOZAAWHZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N=C(N)N.CCC(C1=CC=CC=C1)C(=O)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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